2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the 1,2,4-triazole core, followed by the introduction of the chlorophenyl and methylphenyl groups. The final step involves the formation of the acetamide linkage. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as potassium carbonate or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It is explored for its use as a pesticide or herbicide due to its biological activity.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring is known to interact with cytochrome P450 enzymes, affecting the metabolism of various substrates .
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-dimethylaminophenyl)acetamide
- 2-[[4-(4-bromophenyl)piperazin-1-yl]methyl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Uniqueness
The uniqueness of 2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide lies in its specific substitution pattern on the triazole ring and the presence of both chlorophenyl and methylphenyl groups.
Properties
CAS No. |
5305-25-9 |
---|---|
Molecular Formula |
C25H23ClN4OS |
Molecular Weight |
463.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4OS/c1-16-5-4-6-19(13-16)24-28-29-25(30(24)22-11-8-20(26)9-12-22)32-15-23(31)27-21-10-7-17(2)18(3)14-21/h4-14H,15H2,1-3H3,(H,27,31) |
InChI Key |
GQWLMFCUROFZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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